molecular formula C11H14O4 B101076 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one CAS No. 19037-58-2

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Cat. No. B101076
CAS RN: 19037-58-2
M. Wt: 210.23 g/mol
InChI Key: JFWTZKQUFCDLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one is a chemical of interest due to its structural similarity to various biologically active compounds. It shares a common phenylpropanoid backbone with several other compounds that have been synthesized and studied for their potential cardioselective beta-adrenergic blocking properties , as

Scientific Research Applications

Pyrolytic Behavior Analysis

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (HDPP) has been studied for its vapor-phase pyrolytic behavior, particularly in the context of syringol-type monolignol compounds derived from the primary pyrolysis of lignin. The research investigated various reaction pathways and kinetics to understand the pyrolytic behavior, revealing that syringol-type monolignols undergo side-chain cleavage to form syringol, which is further converted into products like pyrogallol and guaiacol. HDPP specifically undergoes O-CH3 bond cleavage forming but-1-en-3-yne. This study provides insight into the elementary reaction steps and kinetics involved in the thermal decomposition processes of lignin-derived compounds, including HDPP (Furutani et al., 2018).

Photophysical Properties

HDPP was investigated for its photophysical properties, specifically in the form of (2 E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP). The study focused on its solvatochromic properties, absorption and emission spectra, and intramolecular charge transfer (ICT) in different solvents. The research aimed to understand the electronic and photophysical behavior of DMHP, providing valuable information on its potential applications in various fields based on its photophysical characteristics (Asiri et al., 2017).

Antioxidant Activity

The antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, including derivatives of HDPP, was studied. The compounds were synthesized, characterized, and tested in vitro for their antioxidant activities. This research highlighted the potential of these compounds, including HDPP derivatives, as antioxidants, which could have implications in areas such as food preservation, pharmaceuticals, and cosmetics (Sulpizio et al., 2016).

Genetic Transformation in Agriculture

HDPP was studied for its effects on Agrobacterium virulence gene induction and gene transfer rates in plants. The presence of certain functional groups in HDPP influenced the vir gene induction, highlighting its role in facilitating genetic transformation in agriculture, thereby contributing to crop improvement and biotechnological applications (Joubert et al., 2002).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338), and seeking medical advice/attention if you feel unwell (P310) .

properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWTZKQUFCDLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075076
Record name 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

CAS RN

19037-58-2
Record name 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Reactant of Route 2
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Citations

For This Compound
26
Citations
FZ El Ouaqoudi, A Meddich, L Lemée, A Amblès… - Waste and Biomass …, 2019 - Springer
In this study, we used the TMAH-thermochemolysis to characterize more precisely the chemical structure of the humic acids (HAs) extracted from two composts a basically …
Number of citations: 12 link.springer.com
A Arshanitsa, J Ponomarenko, T Dizhbite… - Journal of analytical and …, 2013 - Elsevier
The modern biorefinery concept is aimed at the elaboration of sustainable processes with the most profitable utilization of all biomass products obtained at the technological cycle. …
Number of citations: 129 www.sciencedirect.com
MD Guillén, ML Ibargoitia - Journal of the Science of Food and …, 1996 - Wiley Online Library
Vitis viniferaL shoots andFagus sylvaticaL wood were used to obtain aqueous smoke flavouring preparations. Both flavourings have a gold colour and pleasant odour. The flavour …
Number of citations: 64 onlinelibrary.wiley.com
J Poerschmann, T Gorecki - Current Chromatography, 2017 - ingentaconnect.com
Background: Identification of monomeric and oligomeric organic compounds in Organosolv process wastewater is of growing importance in the context of isolating high value chemicals …
Number of citations: 2 www.ingentaconnect.com
KJ Hakonen, JL González Escobedo… - …, 2018 - Wiley Online Library
The effect of a 3% Pd/C catalyst on the depolymerization of the ethanol organosolv lignin (EOL) was studied in ethanol at 300–400 C and 10–50 bar H 2 pressure. The EOL …
X Shen, Y Xin, H Liu, B Han - ChemSusChem, 2020 - Wiley Online Library
Lignin is one of the most important biomacromolecules in the plant biomass and the largest renewable source of aromatic building blocks in nature. Selectively producing value‐added …
W Zhao, WJ Xu, XJ Lu, C Sheng, ST Zhong… - Energy & …, 2010 - ACS Publications
Optimum conditions for preparing liquid fuel (LF) by supercritical ethanolysis (SCE) of wheat stalk powder (WSP) were determined by orthogonal experiment. Fuel properties, including …
Number of citations: 32 pubs.acs.org
SM Li, XW Yang, YH Shen, L Feng, YH Wang… - Phytochemistry, 2008 - Elsevier
Chemical examination of the EtOAc extract from the aerial parts of Aeschynanthus bracteatus led to isolation of four phenylethanol glycosides, aeschynanthosides A–D (1–4), and 55 …
Number of citations: 24 www.sciencedirect.com
B Belleville, T Stevanovic, A Cloutier… - European Journal of …, 2013 - researchgate.net
Thermochemical changes during wood-dowel welding were investigated in two Canadian hardwood species commonly used for indoor appearance applications: sugar maple (Acer …
Number of citations: 39 www.researchgate.net
A Manmeen, P Kongjan, A Palamanit… - Biomass and Bioenergy, 2023 - Elsevier
Durian peel is a type of biomass derived from agricultural residues, which are found in abundant in Thailand. This study aims to investigate the thermal and chemical properties of three …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.